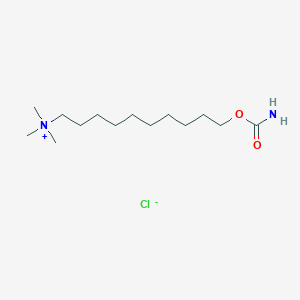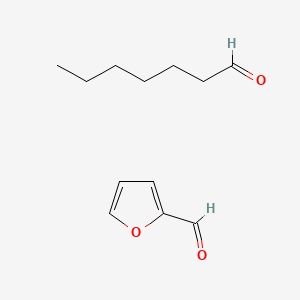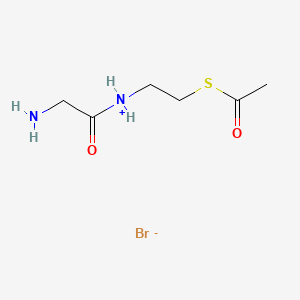
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H13F3N2O4S and a molecular weight of 290.26 g/mol. This compound is known for its unique structure, which includes an acetylsulfanyl group and an aminoacetyl group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate typically involves the reaction of 2-acetylsulfanyl ethylamine with 2-aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoacetyl group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The aminoacetyl group can form hydrogen bonds with various biomolecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
- 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; bromide
- 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; chloride
Uniqueness
2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and stability. This makes it more suitable for specific applications compared to its bromide and chloride counterparts.
特性
CAS番号 |
97313-68-3 |
|---|---|
分子式 |
C6H13BrN2O2S |
分子量 |
257.15 g/mol |
IUPAC名 |
2-acetylsulfanylethyl-(2-aminoacetyl)azanium;bromide |
InChI |
InChI=1S/C6H12N2O2S.BrH/c1-5(9)11-3-2-8-6(10)4-7;/h2-4,7H2,1H3,(H,8,10);1H |
InChIキー |
WCTYVXLDHFSCSW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCC[NH2+]C(=O)CN.[Br-] |
関連するCAS |
97314-05-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


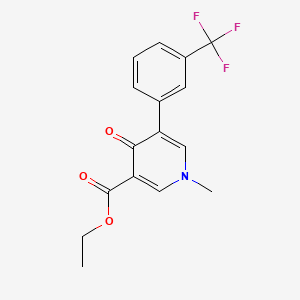
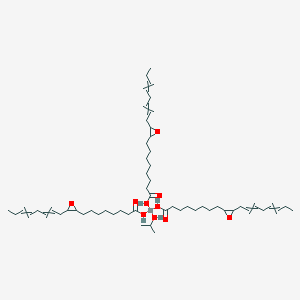
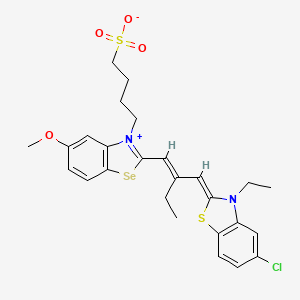
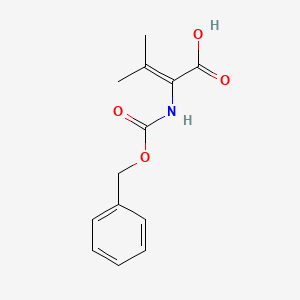
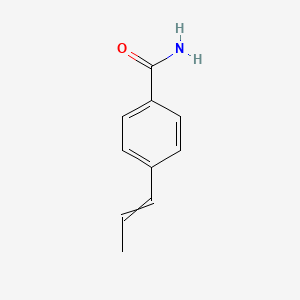
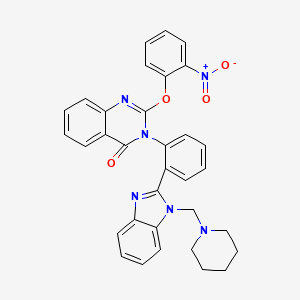
![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
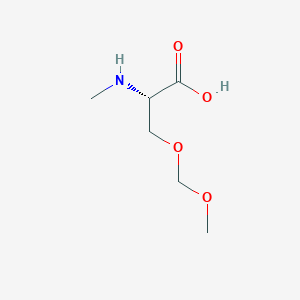
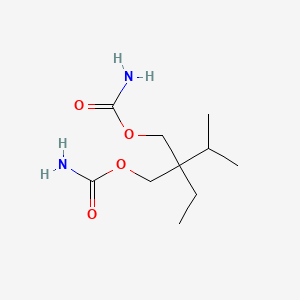
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)
![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)

